molecular formula C11H8F6O3 B7891740 Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate CAS No. 87964-31-6

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

Cat. No.: B7891740
CAS No.: 87964-31-6
M. Wt: 302.17 g/mol
InChI Key: AMLQVJSODCJJPX-UHFFFAOYSA-N
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Description

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenoxy acetate structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenol: A precursor in the synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate.

    Methyl 2-(4-trifluoromethylphenoxy)acetate: A structurally similar compound with a single trifluoromethyl group.

    Methyl 2-(3,5-difluorophenoxy)acetate: Another related compound with difluoro substitution.

Uniqueness

This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

Properties

IUPAC Name

methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O3/c1-19-9(18)5-20-8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQVJSODCJJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232024
Record name Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87964-31-6
Record name Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87964-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution containing 11.5 g (0.05 mole) of 3,5-ditrifluoromethylphenol, 3.3 g (0.05 mole) of 85% potassium hydroxide, 200 ml of N,N-dimethylformamide and 10 ml of water, 0.055 mole of methyl bromoacetate was added in one portion. The stirred reaction mixture was heated at 80°-90° C. for 22 hours. After cooling to 25° C., 500 ml of water and 500 ml of ethyl ether were added; and stirring was continued for 15 minutes. The separated ether layer was washed with water until neutral to litmus and dried over sodium sulfate. The ether was removed in vacuo at a maximum temperature of 80°-90° C. at 1-2 mm of Hg. A product with a melting point of 65°-67° C. (after recrystallization from heptane) was obtained with a yield of 99%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.055 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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